molecular formula C22H15F3N2O5 B2713318 (2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327171-26-5

(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2713318
CAS No.: 1327171-26-5
M. Wt: 444.366
InChI Key: WTUJFRSYTMFISS-MEFGMAGPSA-N
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Description

The compound “(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide” is a furimazine derivative . Furimazine derivatives are used in nanoluciferase bioluminescence, which is a commercially available luciferase known for its small size and superior bioluminescence performance .


Synthesis Analysis

The synthesis of furimazine derivatives involves designing and creating novel compounds at the C-6 and C-8 positions of the imidazopyrazinone core . This process extends the range of bioluminescence substrates .


Molecular Structure Analysis

The molecular structure of furimazine derivatives is complex, with various substituents at the C-6 and C-8 positions of the imidazopyrazinone core . These modifications can significantly affect the properties and performance of the resulting compounds .


Chemical Reactions Analysis

Furimazine derivatives are involved in nanoluciferase bioluminescence reactions . These reactions have some limitations, including a narrow emission wavelength and a single substrate .


Physical and Chemical Properties Analysis

The physical and chemical properties of furimazine derivatives can vary depending on the specific substituents at the C-6 and C-8 positions . These properties can influence the compounds’ performance in nanoluciferase bioluminescence .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound has been involved in the synthesis of 2-imino-4-vinyl-2,5-dihydrofuran-3-carboxamides with various substituents, showcasing its versatility in chemical synthesis (Avetisyan et al., 2009).
  • It has also served as a key precursor for the synthesis of novel triazines and triazepines with potential anti-tumor properties, demonstrating its application in medicinal chemistry (Badrey & Gomha, 2012).
  • Research has explored its use in creating N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides with antimicrobial activity, highlighting its relevance in pharmaceuticals (Ukhov et al., 2021).
  • Studies have synthesized hybrids of 2,4-diamino-1,3,5-triazines and 2-imino-coumarins, examining their cytotoxic properties, which could be beneficial for cancer research (Makowska et al., 2018).

Biological and Pharmacological Activities

  • The compound's derivatives have been used to synthesize molecules with significant antimicrobial properties, suggesting its potential in developing new antimicrobial agents (Proença & Costa, 2008).
  • Its application in palladium-catalyzed condensation reactions has been studied, showcasing its potential in organic synthesis and drug development processes (Lu et al., 2014).
  • Additionally, the exploration of novel Zinc(II) complexes of heterocyclic ligands based on this compound for antimicrobial activities emphasizes its importance in bioinorganic chemistry and therapeutic applications (Yamgar et al., 2014).

Mechanism of Action

The mechanism of action of furimazine derivatives in nanoluciferase bioluminescence involves the interaction of these compounds with the luciferase enzyme . The derivatives can extend the range of bioluminescence substrates, thereby enhancing the performance of the bioluminescence system .

Future Directions

The development of novel furimazine derivatives for nanoluciferase bioluminescence is an active area of research . Future work may focus on overcoming the current limitations of this bioluminescence system, such as the narrow emission wavelength and single substrate . This could broaden the application of nanoluciferase bioluminescence techniques, especially for in vivo bioluminescent imaging .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-7-hydroxy-2-[3-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O5/c23-22(24,25)32-16-4-1-3-14(10-16)27-21-18(20(29)26-12-17-5-2-8-30-17)9-13-6-7-15(28)11-19(13)31-21/h1-11,28H,12H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUJFRSYTMFISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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